(4,4-Difluorocyclohexyl)(phenyl)methanol
Description
Contextualization within Modern Organic Synthesis and Fluorinated Compound Chemistry
The introduction of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry and materials science. thermofisher.comfishersci.cahoffmanchemicals.comambeed.comnih.gov Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties. fishersci.cahoffmanchemicals.com These alterations can include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity and bioavailability. fishersci.caambeed.comnih.gov The 4,4-difluorocyclohexyl motif, in particular, is a valuable building block. The geminal difluoro group at the 4-position of the cyclohexane (B81311) ring introduces a permanent dipole and can lock the ring in a specific conformation, which can be advantageous in the design of bioactive compounds. The presence of this fluorinated scaffold within (4,4-Difluorocyclohexyl)(phenyl)methanol positions it as a compound of interest for researchers exploring the impact of fluorination on molecular properties and function.
Significance of the Phenyl Methanol (B129727) Scaffold in Chemical Research
The phenylmethanol scaffold, and more broadly the diaryl- and triarylmethanol frameworks, are of considerable importance in chemical research. epa.gov These structures are found in a wide array of biologically active compounds and serve as crucial intermediates in the synthesis of pharmaceuticals. epa.govsigmaaldrich.com The diarylhydroxy methyl group is a key structural unit in many chiral auxiliaries, ligands, and catalysts, where the two aryl groups play a critical role in controlling stereoselectivity. epa.gov The versatility of the phenylmethanol core allows for extensive functionalization, enabling the fine-tuning of a molecule's properties for specific applications. The combination of this well-established scaffold with a fluorinated cyclohexane ring in this compound presents opportunities for the development of novel chemical entities with unique characteristics.
Overview of Research Paradigms for Related Chemical Architectures
The synthesis of molecules with architectures related to this compound typically involves well-established synthetic transformations. The most common approach to creating such secondary alcohols is through the addition of an organometallic reagent to an aldehyde. For the synthesis of this compound, this could involve the reaction of a phenyl-containing organometallic species, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium), with 4,4-difluorocyclohexanecarbaldehyde.
Alternatively, the target molecule can be synthesized through the reduction of the corresponding ketone, (4,4-difluorocyclohexyl)(phenyl)ketone. A variety of reducing agents are available for this transformation, ranging from simple metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) to more complex catalytic hydrogenation methods. google.comsigmaaldrich.comsigmaaldrich.com The choice of reducing agent can be critical, especially when stereoselectivity is desired, with chiral catalysts being employed to produce specific enantiomers of the alcohol. sigmaaldrich.com These established synthetic paradigms provide a clear and feasible route for the preparation of this compound, allowing for its potential synthesis and subsequent investigation.
Data Tables
Table 1: Physicochemical Properties of a Related Compound: (4,4-Difluorocyclohexyl)methanol (B68231)
| Property | Value | Reference |
| CAS Number | 178312-48-6 | fishersci.casigmaaldrich.com |
| Molecular Formula | C₇H₁₂F₂O | fishersci.casigmaaldrich.com |
| Molecular Weight | 150.17 g/mol | fishersci.casigmaaldrich.com |
| Appearance | Clear colorless to yellow viscous liquid | thermofisher.com |
| Boiling Point | 207-213 °C/760 mmHg | sigmaaldrich.com |
| Density | 1.154 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.431 | sigmaaldrich.com |
Table 2: Common Reagents for the Synthesis of Phenylmethanol Analogs
| Reaction Type | Reagent | Description |
| Nucleophilic Addition | Phenylmagnesium bromide | A Grignard reagent that adds a phenyl group to an aldehyde or ketone. |
| Nucleophilic Addition | Phenyllithium (B1222949) | A highly reactive organolithium reagent for phenyl group addition. |
| Ketone Reduction | Sodium borohydride (NaBH₄) | A mild and selective reducing agent for converting ketones to secondary alcohols. google.comsigmaaldrich.com |
| Ketone Reduction | Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent capable of reducing ketones and other carbonyl compounds. google.comsigmaaldrich.com |
| Catalytic Hydrogenation | H₂ with a metal catalyst (e.g., Pt, Pd, Ni) | A method for reducing carbonyls, though it can also reduce other unsaturated groups. sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H16F2O |
|---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)-phenylmethanol |
InChI |
InChI=1S/C13H16F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
InChI Key |
XROJEKIZPJGWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(C2=CC=CC=C2)O)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Difluorocyclohexyl Phenyl Methanol and Analogues
Retrosynthetic Approaches to the Molecular Framework
A retrosynthetic analysis of (4,4-Difluorocyclohexyl)(phenyl)methanol reveals several viable pathways for its construction. The primary disconnection point is the carbon-carbon bond at the carbinol center. This leads to two main synthetic strategies.
Strategy A involves the disconnection of the bond between the cyclohexyl ring and the carbinol carbon. This suggests a nucleophilic addition of a 4,4-difluorocyclohexyl organometallic reagent to benzaldehyde (B42025). The corresponding synthetic equivalent for the 4,4-difluorocyclohexyl anion would be a Grignard or organolithium reagent.
Strategy B focuses on the disconnection of the bond between the phenyl group and the carbinol carbon. This points to the addition of a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium (B1222949), to 4,4-difluorocyclohexanecarbaldehyde.
A third, and often more practical approach, involves a two-step sequence where the target alcohol is derived from the reduction of the corresponding ketone, (4,4-Difluorocyclohexyl)(phenyl)methanone. This ketone precursor can be synthesized via a Friedel-Crafts acylation of benzene (B151609) with 4,4-difluorocyclohexanecarbonyl chloride. This latter approach is often favored due to the high efficiency and functional group tolerance of both the Friedel-Crafts acylation and the subsequent ketone reduction.
Targeted Synthesis of the 4,4-Difluorocyclohexyl Moiety
Strategies for Geminal Difluorination of Cyclohexane (B81311) Rings
The most common precursor for the 4,4-difluorocyclohexyl moiety is 4,4-difluorocyclohexanone, which can be synthesized from cyclohexanone (B45756). Several reagents are effective for this transformation. Diethylaminosulfur trifluoride (DAST) and its more stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used for the deoxofluorination of ketones. These reagents convert the carbonyl group of cyclohexanone directly into a gem-difluoride.
Another effective method involves a two-step process starting from the corresponding 1,3-dithiolane (B1216140) of cyclohexanone. Treatment of the dithiolane with an electrophilic bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), in the presence of a fluoride (B91410) source like pyridinium (B92312) poly(hydrogen fluoride), leads to the desired gem-difluoro compound. illinois.edu This method is advantageous as it proceeds under mild conditions and can be performed in standard laboratory glassware. illinois.edu
| Starting Material | Reagent(s) | Product | Key Features |
| Cyclohexanone | DAST or Deoxo-Fluor® | 4,4-Difluorocyclohexanone | Direct deoxofluorination |
| Cyclohexanone 1,3-dithiolane | DBH, Pyridinium poly(hydrogen fluoride) | 4,4-Difluorocyclohexane | Mild conditions, two-step process illinois.edu |
Development of Stereoselective Routes to Substituted Cyclohexyl Rings
The synthesis of substituted analogues of this compound requires stereocontrol during the formation of the cyclohexane ring. Stereoselective routes to substituted cyclohexyl rings often employ chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of a suitably substituted cyclohexenone precursor can establish the desired stereochemistry before the difluorination step.
Alternatively, enzymatic resolutions or desymmetrization of prochiral substituted cyclohexanones can provide access to enantiomerically enriched starting materials. These chiral ketones can then be subjected to the difluorination reactions described in section 2.2.1 to yield stereodefined substituted 4,4-difluorocyclohexanones.
Construction of the Phenyl Methanol (B129727) Core Structure
The final steps of the synthesis involve the formation of the carbon-carbon bond at the carbinol center and the subsequent generation of the alcohol functionality.
Carbon-Carbon Bond Formation at the Carbinol Center
As outlined in the retrosynthetic analysis, two primary methods are employed for constructing the carbon framework of the phenyl methanol core.
The Grignard reaction is a powerful tool for this purpose. The Grignard reagent of 4,4-difluorocyclohexyl bromide can be prepared and subsequently reacted with benzaldehyde to form this compound directly. uni-muenchen.denih.gov The success of this reaction is contingent on the successful formation of the Grignard reagent, which can sometimes be challenging with fluorinated substrates. researchgate.net
A more robust method is the Friedel-Crafts acylation . amazonaws.com In this approach, 4,4-difluorocyclohexanecarbonyl chloride is reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to yield (4,4-Difluorocyclohexyl)(phenyl)methanone. researchgate.net This ketone then serves as the immediate precursor to the target alcohol. This method is often preferred for its reliability and scalability. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 4,4-Difluorocyclohexylmagnesium bromide | Benzaldehyde | Diethyl ether, then aqueous workup | This compound |
| 4,4-Difluorocyclohexanecarbonyl chloride | Benzene | AlCl₃ or TiCl₄ | (4,4-Difluorocyclohexyl)(phenyl)methanone |
Chemoselective Reduction of (4,4-Difluorocyclohexyl)(phenyl)methanone Precursors
The final step in the most common synthetic route is the chemoselective reduction of the ketone precursor, (4,4-Difluorocyclohexyl)(phenyl)methanone. The gem-difluoro group is generally stable under many standard ketone reduction conditions.
Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in methanol or ethanol (B145695), or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, are highly effective for this transformation. These reagents readily reduce the ketone to the corresponding secondary alcohol without affecting the difluorinated carbon center.
For syntheses requiring high stereoselectivity, chiral reducing agents or catalytic asymmetric hydrogenation can be employed. For instance, the use of a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, can facilitate the enantioselective reduction of the prochiral ketone to a specific enantiomer of this compound.
| Ketone Precursor | Reducing Agent | Product | Selectivity |
| (4,4-Difluorocyclohexyl)(phenyl)methanone | NaBH₄ or LiAlH₄ | This compound | Racemic |
| (4,4-Difluorocyclohexyl)(phenyl)methanone | Chiral Ru or Rh catalyst, H₂ | (R)- or (S)-(4,4-Difluorocyclohexyl)(phenyl)methanol | Enantioselective |
Grignard and Organolithium Reagent Chemistry in Carbinol Synthesis
The formation of carbinols such as this compound is classically achieved through the addition of organometallic reagents to carbonyl compounds. Grignard and organolithium reagents are powerful carbon-based nucleophiles widely employed for creating new carbon-carbon bonds. mnstate.eduwisc.edu The synthesis of the target molecule can be envisioned through two primary retrosynthetic pathways involving these reagents.
Pathway A involves the reaction of a phenyl-based organometallic reagent with 4,4-difluorocyclohexanecarbaldehyde. Phenylmagnesium bromide, the Grignard reagent, is typically prepared by reacting bromobenzene (B47551) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mercer.edumnstate.edu Similarly, phenyllithium can be generated from bromobenzene and lithium metal. The resulting nucleophilic phenyl group then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the intermediate alkoxide to yield the final secondary alcohol, this compound. wisc.edu
Pathway B utilizes the alternative combination of a 4,4-difluorocyclohexyl organometallic reagent and benzaldehyde. The Grignard reagent, (4,4-difluorocyclohexyl)magnesium bromide, would be formed from the corresponding 1-bromo-4,4-difluorocyclohexane and magnesium. This nucleophile then adds to the carbonyl of benzaldehyde, forming the same alkoxide intermediate as in Pathway A, which is then protonated.
Critical to the success of these reactions is the stringent exclusion of water and other protic sources (e.g., alcohols). miracosta.educerritos.edu Grignard and organolithium reagents are extremely strong bases and will readily deprotonate any available acidic hydrogens, quenching the reagent and forming benzene (in Pathway A) or 1,1-difluorocyclohexane (B1205268) (in Pathway B). mnstate.edulibretexts.org Another potential side reaction is the formation of biphenyl (B1667301) through a Wurtz-type coupling, which is favored at higher concentrations of the halide starting material. mnstate.edulibretexts.org
| Pathway | Organometallic Reagent | Carbonyl Substrate | Key Conditions | Potential Byproducts |
|---|---|---|---|---|
| A | Phenylmagnesium bromide or Phenyllithium | 4,4-Difluorocyclohexanecarbaldehyde | Anhydrous diethyl ether or THF; inert atmosphere (N₂ or Ar) | Biphenyl, Benzene |
| B | (4,4-Difluorocyclohexyl)magnesium bromide | Benzaldehyde | (1,1-Difluorocyclohexyl)-1,1-difluorocyclohexane, 1,1-Difluorocyclohexane |
Catalytic Methods in the Synthesis of Aryl- and Cycloalkyl Methanols
While stoichiometric organometallic additions are effective, catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. The synthesis of aryl- and cycloalkyl methanols, including this compound, can be achieved through the catalytic reduction of the corresponding ketone, (4,4-difluorocyclohexyl)(phenyl)methanone.
Catalytic Hydrogenation: This is a primary method for reducing ketones to secondary alcohols. The reaction typically involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. A variety of catalysts are effective, with the choice influencing reaction conditions and outcomes. Copper-based catalysts, such as the industrial Cu/ZnO/Al₂O₃ system used in methanol synthesis, are known for their activity in hydrogenating carbonyls. mdpi.comresearchgate.net Palladium-based catalysts, often supported on carbon (Pd/C), are also widely used for such transformations under mild conditions. unibo.itnih.gov
Asymmetric Bioreduction: For applications requiring enantiomerically pure forms of the carbinol, biocatalysis presents a powerful option. Whole-cell biocatalysts or isolated enzymes (reductases) can reduce prochiral ketones with high enantioselectivity. For instance, studies on the synthesis of (S)-(4-chlorophenyl)(phenyl)methanol have demonstrated that microorganisms like Lactobacillus paracasei can achieve excellent conversion (>99%) and enantiomeric excess (>99% ee) in the reduction of the corresponding ketone. researchgate.net This approach, operating under mild aqueous conditions (e.g., 37 °C, neutral pH), offers a green alternative to chiral separations or asymmetric chemical catalysis. researchgate.net
| Method | Substrate | Catalyst/Reagent | Key Features | Product |
|---|---|---|---|---|
| Catalytic Hydrogenation | (4,4-Difluorocyclohexyl)(phenyl)methanone | H₂, Pd/C or Cu/ZnO/Al₂O₃ | High throughput; produces racemic mixture. | (±)-(4,4-Difluorocyclohexyl)(phenyl)methanol |
| Asymmetric Bioreduction | Whole-cell biocatalyst (e.g., Lactobacillus sp.) + Glucose (cofactor regeneration) | High enantioselectivity; mild, aqueous conditions. | (R)- or (S)-(4,4-Difluorocyclohexyl)(phenyl)methanol |
Total Synthesis Strategies for Complex Derivatives Incorporating the Motif
The this compound motif represents a valuable building block for constructing more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The geminal difluoro group on the cyclohexane ring is a bioisostere for a carbonyl group or a dimethyl group and can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity without drastically changing its conformation.
In a total synthesis campaign, this compound would likely be prepared early as a key intermediate using one of the methods described previously (e.g., Grignard addition or asymmetric reduction). The hydroxyl group of the carbinol serves as a versatile handle for subsequent chemical transformations. Strategies for incorporating this motif into a larger molecular framework include:
Etherification: The alcohol can be deprotonated with a base and reacted with an alkyl halide (Williamson ether synthesis) to connect the motif to another part of the target molecule via an ether linkage.
Esterification: Reaction with a carboxylic acid or acyl chloride (e.g., under Steglich or Schotten-Baumann conditions) would form an ester, incorporating the motif as an alcohol component.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to form new C-N, C-S, or C-C bonds at the benzylic position.
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an ester, ether, or other functional group with inversion of stereochemistry, which is particularly valuable if an enantiopure starting alcohol was used.
The strategic placement of this fluorinated building block allows chemists to systematically probe the structure-activity relationships of a lead compound, leveraging the unique electronic properties of fluorine to enhance biological performance.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent Selection: Traditional solvents for Grignard reactions, like diethyl ether and THF, have safety and environmental drawbacks. Research has shown that cyclopentyl methyl ether (CPME) can be a more sustainable alternative, offering a higher boiling point, lower peroxide formation, and greater stability, with successful Grignard reactions demonstrated in this medium. d-nb.info For catalytic reductions, shifting from volatile organic solvents to water, as used in biocatalysis, represents a significant green improvement. researchgate.net
Atom Economy and E-Factor: Catalytic methods are inherently greener than stoichiometric reactions like the Grignard synthesis. semanticscholar.org A Grignard reaction generates a stoichiometric amount of magnesium salts as waste. In contrast, catalytic hydrogenation uses a small amount of catalyst that can often be recovered and reused, generating minimal waste. The Environmental Factor (E-Factor), which is the mass ratio of waste to desired product, is typically much lower for catalytic processes. semanticscholar.org
Catalysis vs. Stoichiometric Reagents: The move from stoichiometric reagents (Grignard, organolithium) to catalytic alternatives (hydrogenation, biocatalysis) is a core tenet of green chemistry. Biocatalysis is particularly advantageous, as enzymes are biodegradable, operate under mild conditions (lowering energy demand), and often derive from renewable sources. rsc.org Continuous flow processes using immobilized enzymes can further enhance sustainability by allowing for easy catalyst recycling and improved process control. rsc.org
| Synthetic Route | Green Chemistry Advantages | Green Chemistry Disadvantages |
|---|---|---|
| Grignard/Organolithium Synthesis | Robust and well-established for C-C bond formation. | Poor atom economy (stoichiometric metal salts waste); requires anhydrous, hazardous solvents (ether, THF); high E-Factor. |
| Catalytic Hydrogenation | High atom economy; low catalyst loading; potential for catalyst recycling. | Often requires high pressure H₂ gas; may use organic solvents; catalyst may be a precious metal (e.g., Pd). |
| Biocatalytic Reduction | Uses water as solvent; operates at ambient temperature/pressure; biodegradable catalyst; high selectivity; renewable resources. | May require co-factor regeneration systems; substrate concentration can be limited; requires specialized biological equipment. |
Chemical Reactivity and Mechanistic Studies of 4,4 Difluorocyclohexyl Phenyl Methanol
Reactions Involving the Hydroxyl Functional Group
The hydroxyl (-OH) group is the primary site of reactivity in (4,4-Difluorocyclohexyl)(phenyl)methanol, participating in a range of classical alcohol reactions, including esterification, oxidation, etherification, and dehydration.
Esterification Reactions: Acid- and Base-Catalyzed Mechanisms
Esterification, the formation of an ester from an alcohol and a carboxylic acid, is a fundamental reaction of this compound. This transformation can be catalyzed by either acids or bases, with each proceeding through a distinct mechanism.
Fischer-Speier esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols. google.combeilstein-journals.orggoogle.comresearchgate.net The reaction is reversible, and to achieve high yields of the ester, it is often necessary to either use an excess of one reactant (typically the alcohol) or remove the water formed during the reaction. google.comresearchgate.net
The mechanism of Fischer-Speier esterification involves several key steps: beilstein-journals.orggoogle.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. beilstein-journals.orggoogle.com
Nucleophilic attack: The alcohol, in this case this compound, acts as a nucleophile and attacks the activated carbonyl carbon. beilstein-journals.org
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). beilstein-journals.org
Elimination of water: A molecule of water is eliminated, forming a protonated ester. beilstein-journals.org
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. beilstein-journals.org
The presence of the electron-withdrawing 4,4-difluorocyclohexyl group in this compound is expected to decrease the nucleophilicity of the hydroxyl oxygen to some extent, which could potentially slow down the rate of esterification compared to non-fluorinated analogues. However, the benzylic nature of the alcohol still allows it to participate effectively in this reaction.
Table 1: Typical Acid Catalysts and Conditions for Fischer-Speier Esterification of Secondary Benzylic Alcohols This table presents generalized conditions and may require optimization for this compound.
| Catalyst | Typical Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| Sulfuric Acid (H₂SO₄) | Catalytic amount | Excess alcohol or inert solvent (e.g., toluene) | Reflux | 1-24 | masterorganicchemistry.com |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount | Toluene, Hexane (B92381) | Reflux (with Dean-Stark trap) | 2-12 | google.com |
| Borate-Sulfuric Acid Complex | Catalytic amount | Optional solvent | 75-285 | Not specified | google.com |
Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. For this compound, this would involve reacting it with an existing ester in the presence of an acid or base catalyst. The kinetics of transesterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.netncsu.eduuark.edu
The general mechanism for base-catalyzed transesterification involves the formation of an alkoxide from the alcohol, which then acts as a potent nucleophile. In the case of this compound, a strong base would deprotonate the hydroxyl group to form the corresponding alkoxide. This alkoxide would then attack the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which subsequently collapses to form the new ester and a new alkoxide.
Acid-catalyzed transesterification follows a mechanism similar to Fischer-Speier esterification, involving protonation of the ester carbonyl to enhance its electrophilicity, followed by nucleophilic attack by the alcohol.
Oxidation Reactions to Ketones and Carboxylic Acids
As a secondary alcohol, this compound can be oxidized to the corresponding ketone, (4,4-difluorocyclohexyl)(phenyl)methanone. researchgate.net A variety of oxidizing agents can be employed for this transformation. Milder reagents are typically used to prevent over-oxidation. beilstein-journals.orgrsc.orgresearchgate.net
Common oxidizing agents for the conversion of secondary benzylic alcohols to ketones include:
Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) and chromic acid (H₂CrO₄). researchgate.net PCC is a milder reagent that is often used to stop the oxidation at the aldehyde or ketone stage. researchgate.net
Copper-based reagents: Catalytic systems employing copper complexes have been shown to be effective for the selective oxidation of benzylic alcohols. researchgate.net
Other reagents: N-heterocycle-stabilized iodanes have also been demonstrated as suitable for the mild oxidation of benzylic alcohols to aldehydes and ketones. beilstein-journals.org
Further oxidation of the resulting ketone to a carboxylic acid is generally not a facile process under standard conditions for alcohol oxidation. Cleavage of the carbon-carbon bond between the carbonyl group and the phenyl or cyclohexyl ring would be required, which typically necessitates harsh reaction conditions. However, some photochemical oxidation methods using air or oxygen as the oxidant have been shown to convert aromatic alcohols to carboxylic acids. researchgate.net
Table 2: Selected Oxidizing Agents for the Conversion of Secondary Benzylic Alcohols to Ketones This table presents generalized conditions and the choice of reagent may depend on the specific substrate and desired selectivity.
| Oxidizing Agent | Typical Conditions | Product | Reference |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Ketone | researchgate.net |
| Chromic Acid (H₂CrO₄) | Acetone, 0°C to room temperature | Ketone | researchgate.net |
| Thioxanthenone (photocatalyst) | Air, household lamp or sunlight | Ketone | rsc.org |
| N-heterocycle-stabilized iodane | EtOAc or MeCN, 60°C | Ketone | beilstein-journals.org |
Etherification Reactions: SN1 and SN2 Pathways
The hydroxyl group of this compound can be converted to an ether through etherification reactions. The mechanism of this transformation, either SN1 or SN2, is highly dependent on the reaction conditions and the nature of the electrophile. edubull.commasterorganicchemistry.comnih.gov
In an SN2 pathway , a strong base is typically used to deprotonate the alcohol, forming a potent nucleophilic alkoxide. This alkoxide then displaces a leaving group on a primary or secondary alkyl halide in a concerted step. masterorganicchemistry.com This method is known as the Williamson ether synthesis. masterorganicchemistry.com For this compound, treatment with a base like sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide) would proceed via an SN2 mechanism. masterorganicchemistry.com
Dehydration Reactions and Olefin Formation
The acid-catalyzed dehydration of this compound is expected to lead to the formation of an olefin. This elimination reaction typically proceeds through a carbocation intermediate, similar to the SN1 pathway. researchgate.netmdpi.com
The mechanism involves:
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, forming a good leaving group.
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary benzylic carbocation. As mentioned previously, the stability of this carbocation is influenced by both the phenyl and the 4,4-difluorocyclohexyl groups.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding the olefin product.
The regioselectivity of the elimination (i.e., the position of the newly formed double bond) will depend on the relative acidity of the protons on the carbons adjacent to the carbocation center. Elimination could potentially lead to a mixture of isomeric olefins.
Reactivity of the Phenyl Substituent
The presence of the (4,4-difluorocyclohexyl)methanol (B68231) moiety significantly influences the reactivity of the attached phenyl ring. The gem-difluoro group on the cyclohexyl ring is strongly electron-withdrawing due to the high electronegativity of fluorine. This electronic effect is transmitted to the phenyl ring, influencing its susceptibility to electrophilic attack and its behavior in metal-catalyzed reactions.
Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects
The (4,4-difluorocyclohexyl)methanol substituent is anticipated to be a deactivating group for electrophilic aromatic substitution (EAS) due to the inductive electron-withdrawing nature of the two fluorine atoms. wikipedia.org This deactivation reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609).
The directing effect of this substituent is governed by a combination of inductive and steric factors. Generally, electron-withdrawing groups direct incoming electrophiles to the meta position. saskoer.cayoutube.com This is because the ortho and para positions are more deactivated due to the proximity of the electron-withdrawing group. Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly the meta-substituted product.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product |
| HNO₃/H₂SO₄ | (4,4-Difluorocyclohexyl)(3-nitrophenyl)methanol |
| Br₂/FeBr₃ | (3-Bromophenyl)(4,4-difluorocyclohexyl)methanol |
| SO₃/H₂SO₄ | 3-((4,4-Difluorocyclohexyl)(hydroxy)methyl)benzenesulfonic acid |
| RCOCl/AlCl₃ | (4,4-Difluorocyclohexyl)(3-acylphenyl)methanol |
It is important to note that the hydroxyl group of the methanol (B129727) substituent can coordinate with the Lewis acid catalyst used in many EAS reactions, which could potentially influence the regiochemical outcome. However, the strong deactivating effect of the difluorocyclohexyl group is expected to be the dominant factor.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The hydroxyl group in this compound can act as a DMG. baranlab.org Upon treatment with a strong organolithium base, such as n-butyllithium, the hydroxyl proton is abstracted to form a lithium alkoxide. This alkoxide then directs the deprotonation to the ortho position of the phenyl ring through coordination with the lithium cation. wikipedia.orgbaranlab.org
The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at the ortho position. This provides a regioselective alternative to electrophilic aromatic substitution.
Table 2: Potential Electrophiles for Trapping the ortho-Lithiated Intermediate
| Electrophile | Resulting Functional Group |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| I₂ | Iodide |
| R-X (alkyl halide) | Alkyl |
| Me₃SiCl | Trimethylsilyl (B98337) |
A potential competing reaction is benzylic lithiation, where the proton on the carbon bearing the hydroxyl group is abstracted. uwindsor.ca However, the acidity of the ortho-aromatic protons is generally enhanced by the directing group, often favoring ortho-lithiation. uwindsor.ca The choice of base and reaction conditions can be crucial in controlling the regioselectivity between ortho- and benzylic metalation. uwindsor.ca
Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are indispensable tools for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org To utilize this compound in such reactions, the phenyl ring typically needs to be functionalized with a halide or a triflate.
For instance, if a bromo-substituted derivative, such as (4-bromophenyl)(4,4-difluorocyclohexyl)methanol, is prepared, it can undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst and a base. libretexts.org Similarly, a Negishi coupling could be performed with an organozinc reagent. wikipedia.org These reactions would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the halogen.
The electronic nature of the (4,4-difluorocyclohexyl)methanol substituent can influence the rate of the oxidative addition step in the catalytic cycle. The electron-withdrawing character of the substituent can make the aryl-halide bond more susceptible to oxidative addition to the palladium(0) catalyst.
Chemical Transformations of the 4,4-Difluorocyclohexyl Ring
The 4,4-difluorocyclohexyl ring, while generally stable, can undergo specific transformations under certain conditions, driven by the release of ring strain and the influence of the gem-difluoro group.
Ring Opening and Rearrangement Pathways
Acid-catalyzed rearrangement of the 4,4-difluorocyclohexyl ring is a plausible transformation. Protonation of the hydroxyl group, followed by the loss of water, would generate a secondary carbocation. This carbocation could then undergo a rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, to alleviate ring strain or to form a more stable carbocation. The presence of the electron-withdrawing fluorine atoms would destabilize an adjacent carbocation, potentially influencing the direction of rearrangement.
A dienone-phenol type rearrangement could also be envisioned under strongly acidic conditions, where the cyclohexyl ring undergoes a rearrangement to form a phenolic derivative. wikipedia.org This would involve migration of the phenyl group and subsequent aromatization.
Ring-opening reactions of fluorinated alicyclic systems are also known to occur, often initiated by nucleophilic attack or under reductive conditions. researchgate.net While less common for cyclohexyl rings compared to smaller, more strained rings like cyclopropanes, such pathways could potentially be accessed under specific conditions.
Stereochemical Outcomes of Ring Transformations
The stereochemistry of the starting material and the mechanism of the reaction will dictate the stereochemical outcome of any ring transformations. masterorganicchemistry.com For reactions proceeding through a planar carbocation intermediate, a loss of stereochemical information is expected, leading to a mixture of stereoisomers.
In contrast, concerted reactions or those involving neighboring group participation could proceed with a high degree of stereoselectivity. The conformation of the 4,4-difluorocyclohexyl ring, which is expected to exist predominantly in a chair conformation, will play a crucial role in determining the stereochemical course of these reactions. The axial and equatorial positions of the substituents will influence their accessibility and their ability to participate in the reaction. For instance, in a rearrangement involving a 1,2-shift, the group anti-periplanar to the leaving group is typically the one that migrates.
Further detailed experimental and computational studies are necessary to fully elucidate the specific stereochemical pathways for transformations of the 4,4-difluorocyclohexyl ring in this molecule.
Reactivity of Fluorine Atoms in the Cyclohexyl Ring
There is no specific information available regarding the reactivity of the fluorine atoms in the cyclohexyl ring of this compound beyond their role in providing metabolic stability. The geminal difluoro group is generally considered to be chemically stable and unlikely to participate directly in most reactions unless subjected to harsh conditions. Studies detailing specific reactions involving these fluorine atoms, such as reductive defluorination or nucleophilic substitution at the fluorinated carbon, for this particular molecule have not been found.
Reaction Kinetics and Thermodynamic Analysis
Detailed experimental studies on the reaction kinetics and thermodynamics of this compound are not present in the available scientific literature. Such studies would be essential to understand reaction rates, energy changes, and the position of chemical equilibria in reactions involving this alcohol.
Without experimental data measuring reaction rates as a function of reactant concentrations, it is impossible to derive the rate law for any reaction involving this compound. A rate law, which takes the form Rate = k[A]x[B]y, must be determined empirically and cannot be predicted from stoichiometry alone.
No studies were found that calculated the activation energy (Ea) for reactions of this compound. This value, typically determined by studying the effect of temperature on the reaction rate constant (via the Arrhenius equation), is crucial for understanding the energy barrier that must be overcome for a reaction to occur. Consequently, a reaction coordinate analysis, which maps the energy profile of a reaction, cannot be constructed.
Information regarding equilibrium studies and product distribution for reactions of this compound is not available. Such studies would involve allowing a reaction to reach equilibrium and quantifying the concentrations of both reactants and products to determine the equilibrium constant (Keq). This would provide insight into the thermodynamic favorability of a reaction and the composition of the final reaction mixture.
Advanced Analytical Characterization Methodologies for 4,4 Difluorocyclohexyl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complete structural assignment of (4,4-Difluorocyclohexyl)(phenyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required.
Proton (¹H) NMR for Structural Connectivity
A ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The spectrum would be expected to show signals corresponding to the phenyl group protons, the methine proton of the alcohol group (CH-OH), and the protons of the difluorocyclohexyl ring. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would provide direct evidence of which protons are adjacent to one another, thus establishing the proton connectivity framework.
Carbon (¹³C) NMR for Carbon Framework Elucidation
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. oregonstate.edu For this compound, the spectrum would display distinct signals for each carbon in the phenyl ring, the carbinol carbon (the carbon bearing the -OH group), and the carbons of the cyclohexyl ring. A key feature would be the signal for the C4 carbon, which is directly bonded to two fluorine atoms. This signal would exhibit a characteristic splitting pattern (a triplet) due to one-bond carbon-fluorine coupling (¹JCF). Other carbons in the cyclohexyl ring might also show smaller couplings to the fluorine atoms (²JCF, ³JCF).
Fluorine (¹⁹F) NMR for Fluorine Environment Analysis
Given the presence of fluorine, ¹⁹F NMR spectroscopy is an essential and highly sensitive tool for characterization. biophysics.orgnih.gov This technique provides information exclusively about the fluorine atoms in a molecule. fishersci.ca For this compound, a single ¹⁹F NMR signal would be expected since the two fluorine atoms on C4 are chemically equivalent. The chemical shift of this signal is highly indicative of the local electronic environment. core.ac.ukresearchgate.net Furthermore, the signal's multiplicity would arise from coupling to the adjacent protons on the cyclohexyl ring, providing further structural confirmation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assembling the molecular structure by showing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment would map out all the proton-proton (¹H-¹H) coupling networks. sdsu.edugithub.io It would clearly show which protons on the cyclohexyl ring are adjacent to each other and would confirm the coupling between the methine proton of the alcohol and its neighboring protons on the C1 position of the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edugithub.io It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the phenyl proton signals to the phenyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.comsdsu.edu HMBC is crucial for connecting different parts of the molecule. For example, it would show correlations between the protons on the phenyl ring and the carbinol carbon, and between the protons on the cyclohexyl ring and carbons further away, confirming the link between the phenylmethanol and the 4,4-difluorocyclohexyl moieties.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₃H₁₆F₂O), HRMS would be used to measure the exact mass of a molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Comparing the experimentally measured mass to the theoretically calculated mass for the expected formula would either confirm or disprove the proposed structure with a high degree of certainty.
Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Derivatization
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polarity and low volatility, stemming from the hydroxyl (-OH) group which can lead to poor peak shape and thermal degradation. To overcome these limitations, derivatization is an essential sample preparation step. This process involves converting the polar hydroxyl group into a less polar, more volatile functional group, making the analyte more amenable to GC analysis. sigmaaldrich.com
The most common approach is silylation, where a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This reaction is typically rapid and quantitative. Another option includes acylation, for example, using propionic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) to form a propionyl ester. researchgate.net
Once derivatized, the resulting compound exhibits enhanced thermal stability and volatility, allowing for its separation on a standard non-polar or mid-polar GC column (e.g., one with a 5% phenyl polysiloxane stationary phase). The coupled mass spectrometer then fragments the derivatized molecule in a predictable manner. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. Key fragments would include the molecular ion of the derivative and characteristic ions resulting from the loss of the silyl (B83357) or acyl group and fragmentation of the difluorocyclohexyl and phenyl rings. This technique is highly selective and sensitive for confirming the presence of this compound.
Table 1: Example Derivatization Reaction for GC-MS Analysis
| Aspect | Description |
|---|---|
| Analyte | This compound |
| Goal | Increase volatility and thermal stability for GC analysis. |
| Reagent Example | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reaction | R-OH + CF₃CON(CH₃)Si(CH₃)₃ → R-O-Si(CH₃)₃ + CF₃CONH(CH₃) |
| Product | (4,4-Difluorocyclohexyl)(phenyl)methyl trimethylsilyl ether |
| Benefit | The resulting ether is significantly more volatile and less polar, leading to improved chromatographic peak shape and reliable quantification. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For analyzing this compound in complex matrices such as biological fluids or reaction mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and preferred technique. fda.gov It offers high sensitivity and selectivity without the need for derivatization.
The separation is typically achieved using reverse-phase liquid chromatography. A C18 column is common, but a column with a phenyl-based stationary phase (e.g., phenyl-hexyl) can offer enhanced selectivity for this analyte due to potential π-π interactions between the column's phenyl groups and the analyte's phenyl ring. researchgate.netphenomenex.com The choice of organic modifier in the mobile phase is critical; using methanol (B129727) is often preferred over acetonitrile (B52724) with phenyl columns as it can promote these π-π interactions, leading to better retention and separation from other components. researchgate.net
Following chromatographic separation, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source. In the first stage of mass analysis (MS1), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ or an adduct (e.g., [M+Na]⁺) of this compound is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it monitors a specific transition (precursor ion → product ion) unique to the target analyte, minimizing interferences from the matrix. fda.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. Key characteristic bands for this compound would include:
A broad, strong absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. vscht.cz
C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the aromatic C-H bonds on the phenyl ring. vscht.cz
C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the aliphatic C-H bonds in the cyclohexyl ring. vscht.cz
Aromatic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. vscht.cz
A strong C-O stretching vibration, typically appearing in the 1260-1000 cm⁻¹ range. researchgate.net
Strong C-F stretching absorptions, which would be expected in the 1100-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. plus.ac.at For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric vibrations of the phenyl ring, which often give strong Raman signals.
The C-F symmetric stretching vibrations.
The carbon-carbon backbone of the cyclohexyl ring. Water is a weak Raman scatterer, making this technique advantageous for analyzing samples in aqueous solutions where IR would be obscured by strong water absorption. plus.ac.at
Table 2: Predicted Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | 3600 - 3200 | Weak | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 | Strong (IR), Strong (Raman) |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium (IR), Strong (Raman) |
| C-O Stretch | 1260 - 1000 | Weak | Strong (IR) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its solid-state structure.
The analysis yields a detailed molecular model, providing exact bond lengths, bond angles, and torsion angles. This allows for the confirmation of the chair conformation of the cyclohexyl ring and the relative orientation of the phenyl and difluorocyclohexyl groups. Crucially, since the carbon atom bearing the hydroxyl and phenyl groups is a stereocenter, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) of the molecule, provided that anomalous dispersion methods are used during data processing. The resulting data also describes the crystal packing, revealing intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which govern the macroscopic properties of the crystal. nih.gov
Table 3: Illustrative X-ray Crystallographic Data
| Parameter | Example Value / Information Obtained |
|---|---|
| Chemical Formula | C₁₃H₁₆F₂O |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | C-F, C-O, C-C (aromatic vs. aliphatic) |
| Bond Angles | Angles defining the geometry of the rings and substituents |
| Hydrogen Bonding | Donor-Acceptor distances (e.g., O-H···O) |
| Absolute Configuration | Determination of R/S at the chiral center |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the primary workhorse technique for assessing the purity of this compound and for separating it from synthesis byproducts and related impurities. A reversed-phase HPLC method is typically employed.
Stationary Phase: A C18 (ODS) column is a versatile choice. nih.gov However, given the aromatic nature of the analyte, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can provide superior selectivity through π-π stacking interactions between the analyte's phenyl ring and the stationary phase. researchgate.net
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is common. The choice of organic solvent can modulate selectivity; methanol, for instance, tends to enhance π-π interactions with a phenyl column compared to acetonitrile. researchgate.netphenomenex.com The mobile phase is often buffered or contains additives like formic acid to ensure good peak shape by suppressing the ionization of the hydroxyl group.
Detection: A UV detector is highly effective, as the phenyl group provides strong chromophoric activity, typically with maximum absorbance around 254-260 nm. This setup allows for the quantification of the main component and the detection of impurities, with purity often expressed as a percentage of the total peak area.
Table 4: Typical HPLC Purity Analysis Conditions
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | e.g., 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Application | Purity assessment, separation of isomers and related impurities. |
Gas Chromatography (GC) for Volatile Compound Analysis
While GC analysis of the parent compound requires derivatization, GC is the ideal technique for analyzing volatile impurities within a sample of this compound. thermofisher.com This is particularly important for controlling residual solvents that may be present from the synthesis and purification processes.
Headspace GC (HS-GC) is the standard method for this analysis. thermofisher.com A sample of the compound is dissolved in a high-boiling solvent (like DMSO or DMF), sealed in a vial, and heated. thermofisher.com This drives any volatile impurities into the headspace (the gas phase above the sample). An automated syringe then injects a portion of this headspace gas into the GC. This technique prevents the non-volatile main compound from contaminating the GC system.
Column: A column designed for volatile compound analysis, such as a BP624 or equivalent (with a cyanopropylphenyl polysiloxane phase), is used to separate common solvents like methanol, ethanol (B145695), acetone, ethyl acetate (B1210297), and toluene. ispub.com
Detector: A Flame Ionization Detector (FID) is typically used, offering excellent sensitivity and a wide linear range for quantifying these organic solvents. Alternatively, a mass spectrometer can be used for definitive identification of unknown volatile impurities. thermofisher.com This analysis is crucial for ensuring the product meets regulatory guidelines for residual solvents, such as those outlined by the ICH. thermofisher.com
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) of this compound is a critical analytical step, as the biological activity of chiral molecules often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. researchgate.net The direct approach involves the separation of enantiomers on a chiral column, which creates a diastereomeric interaction with the analyte, leading to different retention times for each enantiomer. chromatographyonline.com
The development of a successful chiral separation method for this compound would typically involve a screening process with a variety of CSPs. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used due to their broad applicability. researchgate.net Additionally, macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC® series) offer alternative selectivities, particularly for polar and ionizable compounds. sigmaaldrich.comsigmaaldrich.com
The selection of the mobile phase is equally critical. For normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier, typically an alcohol such as ethanol or isopropanol, is common. chromatographyonline.comresearchgate.net The ratio of the alcohol modifier is a key parameter to optimize the separation, influencing both retention and resolution. For reversed-phase separations, aqueous buffers with organic modifiers like acetonitrile or methanol are employed. chromatographyonline.com For a secondary alcohol like this compound, a normal-phase method is often a good starting point.
A systematic screening approach is the most efficient way to identify a suitable chiral separation method. This involves testing the racemate on a set of different chiral columns with a few standard mobile phases. The resolution and enantioselectivity for each condition are evaluated to select the optimal method for accurate e.e. determination.
Table 1: Illustrative Chiral HPLC Column Screening for Racemic this compound
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Enantioselectivity (α) |
| Chiralpak® AD-H | Hexane/Ethanol (90:10) | 1.0 | 220 | 1.8 | 1.25 |
| Chiralcel® OD-H | Hexane/Isopropanol (95:5) | 0.8 | 220 | 2.5 | 1.40 |
| Astec® CHIROBIOTIC® V2 | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.0 | 220 | 1.2 | 1.15 |
| Whelk-O® 1 | Hexane/Isopropanol (80:20) | 1.2 | 220 | 3.1 | 1.55 |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Chemical Derivatization Strategies for Analytical Enhancement
Chemical derivatization is a powerful technique used to modify the chemical structure of an analyte to improve its chromatographic behavior and detectability. For a polar compound like this compound, derivatization is often essential for gas chromatography (GC) analysis to increase volatility and thermal stability.
Esterification of the hydroxyl group in this compound can significantly enhance its volatility, making it more amenable to GC analysis. A common method for the esterification of alcohols is acylation with an acid anhydride, such as acetic anhydride, in the presence of a basic catalyst like pyridine. caltech.edunih.gov
The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acetic anhydride, leading to the formation of an acetate ester and acetic acid as a byproduct. Pyridine acts as a catalyst by activating the acetic anhydride and neutralizing the acetic acid formed. caltech.edu The resulting acetate derivative is less polar and more volatile than the parent alcohol, leading to improved peak shape and reduced retention times in GC. The use of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), can further increase volatility and provide enhanced sensitivity with an electron capture detector (ECD). gcms.cznih.gov
Table 2: Esterification Reaction for GC Analysis of this compound
| Reagent | Catalyst | Reaction Conditions | Derivative | Analytical Benefit |
| Acetic Anhydride | Pyridine | Heat (e.g., 70°C for 20 min) | Acetate Ester | Increased volatility, improved peak shape |
| Trifluoroacetic Anhydride (TFAA) | Pyridine (optional) | Room temperature or gentle heating | Trifluoroacetate Ester | High volatility, enhanced ECD response |
Silylation is one of the most widely used derivatization techniques in GC, where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group. restek.com For this compound, the secondary hydroxyl group can be readily derivatized using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). aliyuncs.comcsqanalytics.com
BSTFA is a strong silylating agent that reacts with alcohols to form TMS ethers. aliyuncs.com The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS), especially for sterically hindered alcohols. aliyuncs.comsigmaaldrich.com MSTFA is another powerful TMS donor, and its byproducts are highly volatile, which minimizes interference in the chromatogram. csqanalytics.com The resulting TMS ether of this compound is significantly more volatile and thermally stable than the underivatized alcohol, allowing for sharp, symmetrical peaks in GC analysis. restek.com The ease of silylation for alcohols generally follows the order: primary > secondary > tertiary, meaning the secondary alcohol of the target compound should derivatize efficiently under appropriate conditions. sigmaaldrich.com
Table 3: Common Silylating Reagents for Derivatization of Alcohols
| Reagent | Catalyst (if needed) | Key Features |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | TMCS (trimethylchlorosilane) | Versatile, reacts with a wide range of polar compounds. Byproducts are volatile. aliyuncs.com |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | None or TMCS | Very strong TMS donor with highly volatile byproducts. csqanalytics.com |
Alkylation, and specifically methylation, is another effective derivatization strategy for alcohols. Flash methylation using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is a rapid, online derivatization technique performed directly in the heated injection port of a gas chromatograph. lcms.czchromforum.org
In this method, the analyte is co-injected with a solution of TMAH in a solvent like methanol. sigmaaldrich.com At the high temperature of the GC inlet (typically 200-300°C), TMAH acts as a strong base and a methyl source, converting the hydroxyl group of this compound into a methyl ether. lcms.czsigmaaldrich.com This in-situ derivatization is very fast and eliminates the need for separate sample preparation steps. chromforum.org However, it is important to optimize the conditions, as high temperatures and excess reagent can sometimes lead to unwanted side reactions or thermal degradation. researchgate.net Despite this, flash methylation with TMAH is a powerful tool for the rapid screening and analysis of alcohols by GC.
Theoretical and Computational Investigations of 4,4 Difluorocyclohexyl Phenyl Methanol
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the difluorocyclohexyl ring and the rotation around the bond connecting it to the phenylmethanol group mean that (4,4-Difluorocyclohexyl)(phenyl)methanol can exist in multiple conformations. wikipedia.orgyoutube.com Conformational analysis aims to identify the stable conformers and the energy barriers between them. wikipedia.org
The cyclohexane (B81311) ring is well-known for its ability to undergo a "ring-flip" between two chair conformations. nih.govvu.nl In this compound, the difluorocyclohexyl ring will also exhibit this dynamic process. The two chair conformations will interconvert via higher-energy twist-boat and boat transition states. nih.govvu.nlacs.org
Computational methods can be used to map out the potential energy surface for this ring inversion. This involves calculating the energy of the molecule as a function of the dihedral angles that define the ring's conformation. The energy barrier for the ring inversion is a key parameter that determines the rate of this process at a given temperature. researchgate.net The presence of the two fluorine atoms on the same carbon (C4) does not break the symmetry of the ring flip in the same way a single substituent would, but it does influence the energy barrier and the precise geometry of the chair and boat forms.
Table 2: Illustrative Calculated Energy Barriers for Ring Inversion of the Difluorocyclohexyl Moiety
| Conformation | Relative Energy (kcal/mol) (Illustrative) |
| Chair | 0.0 |
| Half-Chair (Transition State) | 10.5 |
| Twist-Boat | 5.5 |
| Boat (Transition State) | 6.5 |
Note: These values are illustrative examples of what a computational study might find.
In addition to the ring dynamics, there is rotational freedom around the single bond connecting the chiral methanol (B129727) carbon to the cyclohexyl ring and the bond to the phenyl group. These rotations lead to the existence of rotational isomers, or rotamers. wikipedia.orgyoutube.com
Molecular Dynamics Simulations for Dynamic Behavior
Currently, there is a notable absence of publicly available research detailing molecular dynamics (MD) simulations specifically focused on this compound. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and solvent effects. Such studies on analogous molecules, like benzyl (B1604629) alcohol and cyclohexylmethanol, have been performed to understand their conformational preferences and aggregation behavior. nih.gov These simulations can reveal how the interplay of hydrogen bonding and London dispersion forces influences the structural dynamics of the system. nih.gov For (4,a4-Difluorocyclohexyl)(phenyl)methanol, MD simulations could elucidate the influence of the gem-difluoro substitution on the flexibility of the cyclohexyl ring and its interaction with the phenyl and hydroxyl groups, as well as with surrounding solvent molecules. However, without specific studies on this compound, any discussion on its dynamic behavior remains speculative.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Detailed computational predictions of the spectroscopic parameters (NMR, IR, UV-Vis) for this compound are not readily found in the current scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict these properties, which can aid in the structural characterization of novel compounds. For instance, DFT calculations have been successfully used to model the structures of related cluster ions and evaluate their properties. nih.gov
While experimental spectroscopic data might be available from commercial suppliers, dedicated computational studies providing a theoretical basis for these spectra are lacking. Such computational work would involve optimizing the molecular geometry of the compound and then calculating the chemical shifts for ¹H and ¹³C NMR, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy. Comparing these predicted values with experimental data is a standard procedure for validating both the computational method and the experimental structure.
Table 1: General Approach for Computational Spectroscopic Prediction
| Spectroscopic Technique | Computational Method | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Including Atomic Orbital) method within DFT | Prediction of ¹H and ¹³C chemical shifts. |
| Infrared (IR) Spectroscopy | DFT frequency calculations | Prediction of vibrational modes and their frequencies. |
| UV-Visible (UV-Vis) Spectroscopy | Time-Dependent DFT (TD-DFT) | Prediction of electronic transition energies and wavelengths. |
Reaction Mechanism Elucidation and Transition State Characterization
There is no specific research available on the elucidation of reaction mechanisms or the characterization of transition states involving this compound through computational methods. Theoretical studies in this area would typically investigate the pathways of its synthesis or degradation. For example, computational chemistry can be used to model the transition state of a reaction, such as the substitution reaction in p-difluorobenzene/methanol clusters, and to calculate the activation energy, providing insights into the reaction kinetics. nih.gov
For a molecule like this compound, computational studies could explore, for instance, the mechanism of its formation from (4,4-difluorocyclohexyl)magnesium bromide and benzaldehyde (B42025). This would involve mapping the potential energy surface of the reaction, identifying the transition state structure, and calculating the energy barrier for the reaction to proceed. Such investigations are crucial for optimizing reaction conditions and understanding the underlying chemical reactivity.
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)
No specific Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies for this compound have been published. QSRR and QSPR models are statistical models that correlate the chemical structure of a compound with its reactivity or physical properties, respectively. These models are built by calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecule and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property.
Developing a QSRR/QSPR model for a series of related compounds that includes this compound would require a dataset of molecules with experimentally determined reactivities or properties. The insights gained from such models can be valuable for predicting the behavior of new, untested compounds within the same chemical class.
In Silico Design and Virtual Screening Applications
There are no documented instances of this compound being used in in silico design or virtual screening campaigns. In silico methods are integral to modern drug discovery and materials science. fishersci.ca Virtual screening, for example, involves the computational filtering of large compound libraries to identify potential candidates with desired biological activity or material properties. fishersci.ca This can be done through ligand-based or structure-based approaches. fishersci.ca
Given its structure, which combines a rigid difluorinated cyclohexane ring with a phenylmethanol moiety, this compound could potentially serve as a scaffold in medicinal chemistry. The fluorine atoms can modulate properties such as metabolic stability and binding affinity. If a biological target were identified, this compound or its derivatives could be included in virtual screening libraries to assess their potential as inhibitors or modulators. However, without any published research in this area, its application in in silico design remains hypothetical.
Applications of 4,4 Difluorocyclohexyl Phenyl Methanol As a Synthetic Building Block in Advanced Chemistry
Role in Medicinal Chemistry Research and Target-Oriented Synthesis
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclohexyl group in (4,4-Difluorocyclohexyl)(phenyl)methanol serves as a valuable motif in medicinal chemistry for these reasons.
Scaffold Diversification and Library Synthesis
The structure of this compound provides an excellent starting point for scaffold diversification in the generation of chemical libraries for drug discovery. The hydroxyl group can be readily functionalized through various chemical transformations, including esterification, etherification, and substitution reactions. This allows for the attachment of a wide array of chemical entities, leading to a diverse set of derivatives. The phenyl group can also be modified through electrophilic aromatic substitution or cross-coupling reactions to further expand the chemical space. This approach enables the systematic exploration of structure-activity relationships (SAR) by creating libraries of compounds with varied substituents on a common fluorinated core.
| Reaction Type | Potential Modifications | Resulting Functionality |
| Esterification | Acyl chlorides, Carboxylic acids | Esters |
| Etherification | Alkyl halides, Tosylates | Ethers |
| Substitution (of -OH) | Halogenating agents | Alkyl halides |
| Aromatic Substitution | Nitrating agents, Halogens | Substituted phenyl rings |
| Cross-Coupling | Boronic acids, Organostannanes | Biaryl systems |
Precursor for Bioisosteric Replacements in Lead Optimization
The 4,4-difluorocyclohexyl group is often employed as a bioisostere for other chemical groups, such as a carbonyl group, a non-fluorinated cyclohexane (B81311), or other cyclic systems. Bioisosteric replacement is a key strategy in lead optimization to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. The gem-difluoro group can act as a lipophilic hydrogen bond acceptor and can influence the conformation of the cyclohexane ring, which may lead to enhanced binding to a biological target. The use of this compound as a precursor allows for the strategic incorporation of this valuable bioisosteric motif into lead compounds.
Monomer and Intermediate in Polymer Science and Materials Chemistry
The unique combination of a fluorinated aliphatic ring and an aromatic group in this compound makes it an attractive monomer and intermediate for the synthesis of advanced polymeric materials.
Synthesis of Novel Fluorinated Polymeric Materials
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The this compound can be used as a monomer in polymerization reactions to create novel fluorinated polyesters, polyethers, and polyurethanes. The presence of the difluorocyclohexyl unit can impart desirable properties to the resulting polymers, such as increased hydrophobicity, improved dielectric properties, and enhanced thermal stability.
Development of Functional Monomers for Advanced Materials
The hydroxyl and phenyl functionalities of this compound allow for its conversion into a variety of functional monomers. For example, the hydroxyl group can be modified to introduce polymerizable groups like acrylates or methacrylates. The phenyl ring can be functionalized to incorporate other desired properties. These functional monomers can then be used in copolymerization reactions to tailor the properties of the final material for specific applications, such as in coatings, membranes, and optical materials.
Ligand and Precursor in Organometallic Chemistry and Catalysis
While less explored, the structure of this compound suggests potential applications in the field of organometallic chemistry and catalysis. The hydroxyl group and the phenyl ring can serve as coordination sites for metal centers.
Building Block for Agrochemicals and Crop Protection Research
The geminal difluoro motif on a cyclohexyl ring, as present in this compound, is a key structural element in a number of patented active ingredients for crop protection. While this compound is not typically the final active compound itself, it serves as a crucial intermediate for the synthesis of more complex molecules with fungicidal and insecticidal properties. The 4,4-difluorocyclohexyl group is particularly significant in the development of modern pesticides.
Research in the agrochemical sector has demonstrated the importance of the 4,4-difluorocyclohexyl moiety in creating potent pesticides. For instance, patent literature discloses several pyrazole (B372694) carboxamide derivatives that incorporate this group and are intended for use in controlling phytopathogenic fungi. These compounds are part of a broader class of agrochemicals where the fluorinated cyclohexyl ring is attached to a nitrogen-containing heterocycle.
One prominent example is the compound 1-(4,4-difluorocyclohexyl)-N-ethyl-5-methyl-N-pyridazin-4-yl-pyrazole-4-carboxamide , which is cited in patents for its pesticidal activity. google.comepo.org The synthesis of such molecules can be envisaged to proceed via intermediates derived from this compound. The phenylmethanol portion of the building block can be chemically transformed into other functional groups necessary for the construction of the final, more complex agrochemical.
Another related compound mentioned in patent literature for its potential use in agrochemical compositions is 1-(4,4-difluorocyclohexyl)-N,5-dimethyl-N-pyridazin-4-yl-pyrazole-4-carboxamide . google.comepo.orggoogle.com The recurrence of the 1-(4,4-difluorocyclohexyl) structural motif in different patented compounds underscores its importance as a key component for generating new agrochemical candidates. The role of this compound in this context is to provide this essential fluorinated carbocyclic scaffold.
| Patented Agrochemical Compound | Company/Applicant | Therapeutic Area | Patent Reference |
| 1-(4,4-difluorocyclohexyl)-N-ethyl-5-methyl-N-pyridazin-4-yl-pyrazole-4-carboxamide | BASF SE | Pesticide | EP3111763A1 google.com |
| 1-(4,4-difluorocyclohexyl)-N,5-dimethyl-N-pyridazin-4-yl-pyrazole-4-carboxamide | BASF SE | Pesticide | WO2019012377A1 google.com |
| Pyridine (B92270) and Pyrazine compounds for combating phytopathogenic fungi containing the same moiety. | BASF SE | Fungicide | EP3630731B1 epo.org |
Contribution to Specialized Organic Synthesis Techniques
The utility of this compound extends beyond its role as a precursor to agrochemicals and into the realm of specialized organic synthesis. The presence of the difluorinated cyclohexyl ring and the benzylic alcohol provides a versatile platform for a variety of chemical transformations. The gem-difluoro group is a bioisostere for a carbonyl group or a gem-dimethyl group, and its introduction can have profound effects on the conformational preferences and electronic nature of the molecule.
In synthetic chemistry, the hydroxyl group of this compound can be activated or transformed to allow for the coupling of this fluorinated moiety to other molecular fragments. For example, the alcohol can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the incorporation of the 4,4-difluorocyclohexyl-phenylmethyl group into a wide range of organic structures.
Furthermore, the phenyl group can be a site for electrophilic aromatic substitution, allowing for further functionalization of the molecule. The combination of the robust, fluorinated aliphatic ring and the reactive handles of the hydroxyl and phenyl groups makes this compound a valuable tool for synthetic chemists seeking to introduce this specific structural motif.
The synthesis of complex molecules often requires building blocks with well-defined stereochemistry. While not explicitly detailed in the available literature for this specific compound, chiral resolution of this compound or asymmetric synthesis would provide access to enantiomerically pure forms. These chiral building blocks are of high value in the synthesis of pharmaceuticals and agrochemicals where a specific stereoisomer is often responsible for the desired biological activity.
The table below summarizes the key reactive sites of this compound and their potential transformations in organic synthesis.
| Reactive Site | Potential Transformations | Synthetic Utility |
| Hydroxyl Group | Oxidation to a ketone, conversion to a leaving group (e.g., tosylate, mesylate, halide), etherification, esterification. | Introduction of new functional groups, coupling to other molecules. |
| Phenyl Group | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), hydrogenation to a cyclohexyl group. | Modification of the aromatic ring to tune electronic and steric properties. |
| C-F Bonds | Generally stable and unreactive, contributing to the overall properties of the molecule. | Enhancement of metabolic stability and lipophilicity in the target molecule. |
| Cyclohexyl Ring | Conformational control of adjacent functionalities. | Influencing the three-dimensional shape and binding affinity of the final product. |
Q & A
Q. What are the most effective synthetic routes for (4,4-Difluorocyclohexyl)(phenyl)methanol, and how can purity be optimized?
Answer: A common approach involves coupling a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 4,4-difluorocyclohexanone, followed by reduction of the resulting ketone intermediate. For example, cross-electrophile coupling methods (as seen in analogous difluorocyclohexylmethanol derivatives) can be adapted using microwave-assisted heating to enhance reaction efficiency . Post-synthesis, purification via column chromatography (15–25% EtOAc/hexanes gradient) removes byproducts, while GC or HPLC (>97% purity) ensures quality . Recrystallization from ethanol/water mixtures may further improve yield and purity.
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the alcohol and aromatic protons, while ¹⁹F NMR (if available) identifies the geminal difluoro group’s chemical environment. Coupling constants in ¹H NMR help distinguish equatorial/axial conformers of the cyclohexyl ring .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 254.1 for C₁₃H₁₆F₂O).
- Chromatography: GC-MS or HPLC with UV detection monitors purity, especially for fluorinated byproducts .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral derivatives?
Answer: If the target compound contains a chiral center (e.g., at the methanol carbon), enantioselective synthesis is critical. Chiral catalysts (e.g., BINOL-based ligands) in asymmetric reductions or enzymatic resolution (using lipases or esterases) can isolate enantiomers . Chiral HPLC with columns like Chiralpak® IA/IB separates enantiomers, while optical rotation measurements and X-ray crystallography confirm absolute configuration .
Q. What safety protocols are essential when handling fluorinated intermediates in this synthesis?
Answer:
- Gas Evolution: Reactions involving fluorinated reagents (e.g., difluoroacetic acid derivatives) may release HF or CO₂. Use gas traps (oil bubblers) and conduct reactions in well-ventilated fume hoods .
- Personal Protective Equipment (PPE): Wear acid-resistant gloves, goggles, and lab coats.
- Waste Disposal: Neutralize fluorinated waste with calcium carbonate before disposal to avoid HF formation .
Q. How do solvent polarity and temperature influence the conformational dynamics of the difluorocyclohexyl group?
Answer: The 4,4-difluorocyclohexyl group exhibits chair conformations where fluorine atoms occupy equatorial positions to minimize steric strain. Solvent polarity (e.g., DMSO vs. hexane) and temperature (e.g., low temps stabilizing one conformer) can shift equilibrium. Dynamic NMR studies at variable temperatures (e.g., -40°C to 60°C) quantify energy barriers for ring flipping .
Data Analysis & Troubleshooting
Q. How should researchers address contradictions in reaction yields reported across studies?
Answer:
- Catalyst Optimization: Test alternative catalysts (e.g., Cs₂CO₃ vs. K₂CO₃) to improve coupling efficiency in arylations .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) may enhance solubility of fluorinated intermediates compared to THF .
- Reaction Monitoring: Use TLC or in-situ IR to identify incomplete conversions or side reactions (e.g., over-reduction of ketones).
Q. What strategies mitigate fluorine’s impact on spectroscopic interpretation?
Answer:
- Decoupling in NMR: Apply ¹H-¹⁹F decoupling to simplify splitting patterns in ¹H NMR.
- Isotopic Labeling: Synthesize ¹⁸O-labeled derivatives to track hydroxyl group reactivity in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
